2-(3,5-Dimethylphenoxy)propanoic acid
Overview
Description
2-(3,5-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a propanoic acid moiety. This compound is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 2-(3,5-Dimethylphenoxy)propanoic acid typically involves the reaction of 3,5-dimethylphenol with an appropriate propanoic acid derivative. One common method includes the esterification of 3,5-dimethylphenol with propanoic acid, followed by hydrolysis to yield the desired acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3,5-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)propanoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as an inhibitor or activator of certain enzymatic pathways. The exact pathways and targets can vary based on the context of its use .
Comparison with Similar Compounds
2-(3,5-Dimethylphenoxy)propanoic acid can be compared with other phenoxypropanoic acids, such as:
2-(3,5-Dimethoxyphenoxy)propanoic acid: This compound has methoxy groups instead of methyl groups, which can alter its reactivity and applications.
2-(3,4-Dimethylphenoxy)propanoic acid: The position of the methyl groups can influence the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNTEYLRKTXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390394 | |
Record name | 2-(3,5-dimethylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777-57-1 | |
Record name | 2-(3,5-dimethylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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